Chlorotrifluoroethylene

Beschreibung

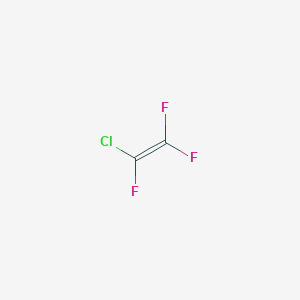

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAGAQFQZIEFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF3 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-83-9 | |

| Record name | Chlorotrifluoroethylene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026485 | |

| Record name | Chlorotrifluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluorochloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluorochloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-27.8 °C | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in benzene, chloroform | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.02 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612 | |

| Record name | Trifluorochloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05% | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

79-38-9, 9002-83-9 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluorochloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trifluorochloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotrifluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF215GW34G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-158.2 °C, -158 °C | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Chlorotrifluoroethylene

Advanced Chemical Synthesis Routes for Chlorotrifluoroethylene Monomer

The commercial production of this compound (CTFE) predominantly relies on the dehalogenation of its precursor, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). acs.org This process can be achieved through several advanced chemical routes, most notably via reaction with zinc or through catalytic dechlorination with hydrogen. acs.orgwikipedia.org

Conversion from Tetrachloroethylene (B127269) to Trichlorotrifluoroethane Precursors

The synthesis of the crucial precursor, 1,1,2-trichloro-1,2,2-trifluoroethane, can be initiated from more basic chemicals like ethylene (B1197577) or tetrachloroethylene. One pathway involves treating ethylene with an excess of chlorine at high temperatures (300-350°C) over activated charcoal to produce hexachloroethane. chemicalbook.comlookchem.com This intermediate is then fluorinated using hydrogen fluoride (B91410) in the presence of a catalyst, such as antimony pentachloride, to yield trichlorotrifluoroethane. chemicalbook.comlookchem.com

A more direct route starts with tetrachloroethylene. The reaction of tetrachloroethylene with chlorine and hydrogen fluoride (HF) in the presence of an antimony pentafluoride catalyst produces 1,1,2-trichloro-1,2,2-trifluoroethane. wikipedia.org Another vapor-phase method involves reacting less fluorinated perhaloethanes with hydrogen fluoride using chromium trifluoride as a catalyst at temperatures between 200°C and 450°C. google.com For instance, hexachloroethane, which can be generated in situ from tetrachloroethylene and chlorine, is a viable starting material for this process. google.com

Table 1: Catalytic Systems for Trichlorotrifluoroethane Synthesis

| Starting Material(s) | Catalyst | Reagents | Phase | Temperature | Reference |

| Hexachloroethane | Antimony Pentachloride | Hydrogen Fluoride | - | - | chemicalbook.com, lookchem.com |

| Tetrachloroethylene | Antimony Pentafluoride | Chlorine, Hydrogen Fluoride | - | - | wikipedia.org |

| Less-fluorinated perhaloethanes | Chromium Trifluoride | Hydrogen Fluoride | Vapor | 200°C - 450°C | google.com |

Reaction Mechanisms with Zinc or Hydrogen for this compound Formation

The conversion of 1,1,2-trichloro-1,2,2-trifluoroethane (TCTFE) to this compound is primarily a dechlorination reaction. This can be accomplished using either a metal-based reaction in a liquid phase or a catalytic gas-phase reaction.

CFCl₂-CF₂Cl + Zn → CClF=CF₂ + ZnCl₂ wikipedia.org

This process can be optimized for industrial-scale production through a continuous system. One patented method utilizes a series of two or three stirred tank reactors connected by overflow pipes (B44673). google.com A dispersion of zinc powder in an alcohol (e.g., methanol) is continuously fed into the first reactor, while TCTFE is fed into each reactor in the series. google.com As the mixture overflows from one reactor to the next, the zinc is progressively converted into zinc chloride, with the conversion reaching 90% or higher in the final reactor. google.com CTFE gas is continuously discharged from each reactor. google.com

Reaction with Hydrogen: An alternative to using zinc is the catalytic dechlorination of TCTFE with hydrogen in the vapor phase. google.comepa.gov This process can be conducted under different temperature regimes with various catalysts.

Low-Temperature Process: This reaction occurs at temperatures between approximately 175°C and 300°C. google.com A highly effective catalyst for this temperature range is a platinum-group metal, such as palladium, supported on an alkali magnesium fluoride support. google.com

High-Temperature Process: This route is carried out at temperatures between 400°C and 600°C. google.com Catalysts for this process include alkali magnesium fluorides, either alone or coated with iron, copper, or nickel. google.com These catalysts can be periodically reactivated by exposure to an oxygen-containing gas at elevated temperatures. google.com

Other catalysts, such as nickel supported on silica (B1680970) (Ni/SiO₂), have also been shown to be effective for the gas-phase reaction with hydrogen, providing high conversion and selectivity. google.com

Table 2: Comparison of Dechlorination Methods for CTFE Formation

| Method | Reagent | Phase | Catalyst | Temperature Range | Reference |

| Zinc Dechlorination | Zinc powder in methanol (B129727)/ethanol | Liquid | None | - | wikipedia.org, google.com |

| Hydrogen Dechlorination (Low Temp) | Hydrogen | Vapor | Palladium on alkali magnesium fluoride | 175°C - 300°C | google.com |

| Hydrogen Dechlorination (High Temp) | Hydrogen | Vapor | Alkali magnesium fluorides (may be coated with Fe, Cu, or Ni) | 400°C - 600°C | google.com |

| Hydrogen Dechlorination | Hydrogen | Vapor | Ni/SiO₂, Ni/MgO, Iron oxides, etc. | ~450°C | google.com |

Controlled Synthesis Techniques for this compound Monomer Purity

The synthesis of this compound inevitably produces a range of byproducts, making purification a critical and often costly stage of production. acs.org Common impurities include chlorodifluoroethylene, trifluoroethylene (B1203016), unreacted precursors, and CTFE dimers. acs.org Achieving high monomer purity requires a multi-step purification process.

A typical purification sequence involves several stages:

Acid and Water Removal: The crude CTFE gas stream may first be passed through sulfuric acid to remove certain impurities like methyl chloride and dimethyl ether. acs.org Following this, an alumina (B75360) column can be used to eliminate water and hydrochloric acid. acs.org Another approach involves scrubbing the gas with a 10% potassium hydroxide (B78521) (KOH) solution, followed by a 10% sulfuric acid (H₂SO₄) solution to remove inhibitors and acidic compounds. chemicalbook.comlookchem.comsciencemadness.org

Drying: After aqueous scrubbing, the gas must be thoroughly dried. This is often accomplished by passing it through a desiccant like silica gel. chemicalbook.comlookchem.com

Distillation: The final step is typically distillation under pressure. chemicalbook.comlookchem.com The CTFE is condensed, and any remaining volatile gases are purged, separating the desired monomer from other byproducts. acs.org

Table 3: Impurity Removal in this compound Purification

| Impurity/Substance to Remove | Purification Method | Reference |

| Methyl Chloride, Dimethyl Ether | Passing gas through sulfuric acid | acs.org |

| Water, Hydrochloric Acid | Passing gas through an alumina column | acs.org |

| Alcohol (from zinc process) | Washing with water | chemicalbook.com, lookchem.com |

| Inhibitors, Acidic Compounds | Scrubbing with KOH and H₂SO₄ solutions | chemicalbook.com, lookchem.com, sciencemadness.org |

| Residual Water | Passing through silica gel | chemicalbook.com, lookchem.com |

| Various Byproducts (e.g., dimers) | Distillation | acs.org, chemicalbook.com, lookchem.com |

Polymerization of Chlorotrifluoroethylene

Homopolymerization of Chlorotrifluoroethylene to Polythis compound (PCTFE)

Polythis compound (PCTFE) is the homopolymer resulting from the polymerization of this compound. It is a semicrystalline polymer composed of linear chains with the repeating unit -[CF(Cl)-CF₂]-. bluestargtc.com The presence of a chlorine atom in its structure, alongside fluorine atoms, imparts transparency, hardness, and thermoplastic properties to the polymer. bluestargtc.com PCTFE is recognized for its high stability, heat resistance, non-flammability, and low moisture absorption. bluestargtc.com The properties of PCTFE, such as its degree of crystallinity (which can range from 30% to 70%), can be influenced by the polymerization method and subsequent thermal treatments. acs.org

The primary mechanism for producing PCTFE is free-radical polymerization. bluestargtc.com This chain reaction process involves three main stages: initiation, propagation, and termination. fujifilm.com Initiation begins with the generation of free radicals, typically from the decomposition of an initiator compound like a peroxide or an azo compound. fujifilm.com These radicals then react with CTFE monomers to form active monomeric free radicals. During propagation, these active radicals rapidly and sequentially add to more CTFE monomers, building the polymer chain. fujifilm.com Termination occurs when two propagating radicals combine or disproportionate, ending the chain growth. fujifilm.com The polymerization of CTFE can be sluggish, but under the right conditions, such as in high-pressure reactors, quantitative conversion can be achieved. acs.orggoogle.com The process can be carried out using several techniques, including bulk, suspension, and emulsion polymerization. acs.org

Bulk polymerization of this compound is conducted with the monomer in a liquid state and an initiator, without any solvent or dispersion medium. While this method can be used, the resulting polythis compound is often less thermally stable compared to polymers produced by other techniques. acs.org

Suspension polymerization is a common method for producing high-molecular-weight PCTFE. bluestargtc.com In this process, the CTFE monomer is dispersed as fine droplets in water through constant mechanical agitation. google.comchembk.com A water-soluble initiator, such as ammonium (B1175870) persulfate or a peroxy compound, is used to start the polymerization within the monomer droplets. google.comchembk.com The system often includes a reducing agent like sodium metabisulfite (B1197395) and a pH buffer to maintain stable reaction conditions. chembk.com The water acts as an efficient heat transfer medium, helping to control the exothermic polymerization reaction. After polymerization, the solid polymer is isolated from the slurry, washed to remove residues of the initiator and other additives, and then dried. acs.org One patented method describes using a volatile, water-soluble, ultraviolet light-sensitive peroxy catalyst, where the reaction is initiated by UV irradiation while the mixture is held at a temperature between 30°F and 40°F. google.com

Table 1: Typical Components in Suspension Polymerization of CTFE

| Component | Function | Example |

| Monomer | Building block of the polymer | This compound |

| Dispersion Medium | Heat transfer, suspends monomer droplets | Water chembk.com |

| Initiator | Generates free radicals to start polymerization | Ammonium persulfate chembk.com, Hydrogen peroxide google.com |

| Reducing Agent | Part of a redox initiation system | Sodium metabisulfite chembk.com |

| Agitation | Maintains monomer dispersion | Mechanical stirring google.com |

| Energy Source | Activates initiator (if required) | UV light google.com |

Emulsion polymerization is another key industrial method for producing fluoropolymers, including PCTFE. bluestargtc.comcjps.org This technique involves dispersing the monomer in an aqueous medium with the aid of an emulsifier or surfactant, which forms micelles. Polymerization is initiated by a water-soluble initiator, and the polymer chains grow within these micelles. The result is a stable aqueous dispersion of polymer particles, known as a latex. bluestargtc.com This method can produce high-molecular-weight polymers. rsc.org

A surfactant-free emulsion process has also been developed, which utilizes a redox initiator system to create self-emulsifying fluoropolymers. rsc.orgresearcher.life This approach can yield a monodisperse particle size distribution and a high percentage of polymer solids in water. researcher.life The use of mixed surfactant systems, often combining nonionic and ionic surfactants, can lead to better emulsification and more stable latexes compared to using a single surfactant. cjps.org

A specific and advanced technique is the one-step semi-continuous seed emulsion polymerization. mdpi.comnih.gov This process is particularly useful for synthesizing waterborne fluoropolymer emulsions and is advantageous for industrial scale-up. mdpi.com In a typical procedure, the entire quantity of the toxic gaseous monomer, CTFE, is introduced into the reactor at the beginning of the process along with water and an emulsifier mixture. mdpi.com After an initial homogenization period, other components like the initiator (e.g., potassium persulfate) and additional water are fed into the reactor. mdpi.com Subsequently, other non-fluorine comonomers, if used, are gradually added. mdpi.com

This semi-continuous method has been shown to be more effective than intermittent polymerization processes, resulting in high monomer conversion rates (≥96%) and minimal coagulum formation (≤0.1%). mdpi.com It also has a significant influence on the particle size distribution of the resulting emulsion. mdpi.com

The choice of initiator, or catalyst, significantly impacts the polymerization reaction and the final properties of the PCTFE, including its structure, molecular weight, and yield. researcher.liferesearchgate.net

Redox initiator systems, such as those combining an oxidizing agent (e.g., t-butylhydroperoxide), a reducing agent (e.g., sodium metabisulfite), and a metal salt (e.g., ferrous sulfate (B86663) heptahydrate), have been found to be highly effective in emulsion polymerization. researcher.life These systems can be used to produce self-emulsifying fluoropolymers and allow for control over the number and size of polymer particles. researcher.life

Peroxide initiators are also widely used. Acetyl peroxide was identified as a suitable initiator in early kinetic studies of CTFE polymerization. researchgate.net In some suspension processes, ultraviolet light-sensitive peroxy catalysts like hydrogen peroxide are employed, where the polymerization is activated by UV irradiation rather than solely by heat. google.com This method has been reported to produce high-molecular-weight PCTFE with good yields. google.com

The catalyst can also influence the end groups of the polymer chains, which in turn affects the polymer's stability. Post-polymerization treatments with substances like chlorine or ozone can be used to convert end groups, resulting in improved thermostability and color of the final PCTFE product. acs.org

Table 2: Polymerization Catalysts/Initiators for this compound

| Catalyst/Initiator System | Polymerization Method | Key Characteristics/Effects |

| Redox System (sodium-meta-bisulfite, t-butylhydroperoxide, ferrous sulfate heptahydrate) | Surfactant-free emulsion polymerization | Effective in preparing self-emulsifying fluoropolymers with monodisperse particle size. researcher.life |

| Ammonium persulfate / Sodium sulfite (B76179) | Suspension polymerization | Common redox system for aqueous suspension methods. chembk.com |

| UV-sensitive peroxy catalyst (e.g., Hydrogen Peroxide) | Suspension polymerization | Activated by ultraviolet light; produces high molecular weight polymer. google.com |

| Acetyl peroxide | Bulk, Solution | Found to be an effective initiator in kinetic studies. researchgate.net |

| Potassium persulfate (KPS) | Semi-continuous emulsion polymerization | Used as an initiator for producing waterborne fluoropolymer emulsions. mdpi.com |

Emulsion Polymerization Processes

Molecular Weight Control in Polythis compound Synthesis

Achieving the desired molecular weight is crucial in the synthesis of PCTFE to ensure optimal physical and mechanical properties for various applications. google.com The molecular weight of PCTFE is a key factor influencing its crystallinity, which in turn affects its mechanical strength, toughness, and processability. ptfedf.comfrontiersin.org

One of the primary methods for controlling molecular weight during PCTFE synthesis is the use of chain transfer agents (CTAs) . google.comwikipedia.org These agents are intentionally added to the polymerization reaction to terminate a growing polymer chain and initiate a new one, thereby regulating the average molecular weight of the resulting polymer. wikipedia.org The effectiveness of a CTA depends on its chemical nature and concentration in the reaction mixture.

Commonly employed CTAs in the free-radical polymerization of CTFE include halogenated compounds and thiols. google.comwikipedia.org For instance, halogenated chain transfer agents with the general formula X—Y or Y—X—Y, where X can be a hydrocarbon or fluorocarbon chain and Y is iodine or bromine, are effective in controlling the molecular weight of PCTFE. google.com The amount of these agents added typically ranges from 0.05 to 5 weight percent based on the total monomer weight. google.com Alkylcyclopentane has also been identified as a molecular weight regulator in some processes. google.com

Another technique for controlling molecular weight is telomerization . google.comwikipedia.org This process involves the polymerization of a monomer in the presence of a large amount of a chain transfer agent, known as a telogen. This results in the formation of low-molecular-weight polymers, or telomers, with functional end groups derived from the telogen. acs.org For example, reacting this compound with carbon tetrachloride in the presence of a catalyst can produce CTFE telomers. google.com These telomers can be used as inert fluids or as intermediates for further chemical reactions. acs.orgnih.gov

The choice of initiator also plays a role in the final molecular weight and the stability of the polymer. The use of non-fluorine initiators can lead to less stable end groups, which may degrade during processing and affect the polymer's properties. google.com Conversely, fluorine-containing initiators can produce PCTFE with more stable, fully fluorinated end groups. google.com

Copolymerization of this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for modifying the properties of PCTFE. By incorporating other monomers into the polymer chain, it is possible to enhance characteristics such as flexibility, processability, and impact strength. youtube.com

Copolymerization with Vinylidene Fluoride (B91410) (VDF) to Form Poly(VDF-co-CTFE)

Copolymers of this compound (CTFE) and vinylidene fluoride (VDF) are of significant interest due to their unique combination of properties, including piezoelectricity, pyroelectricity, and ferroelectricity, which are valuable in various sensor and actuator applications.

The properties of poly(VDF-co-CTFE) copolymers are highly dependent on the relative amounts of the VDF and CTFE monomers in the polymer chain. The incorporation of the bulky chlorine atom from the CTFE monomer into the predominantly VDF polymer chain disrupts the crystalline structure and influences the resulting electrical and mechanical properties.

| Monomer Ratio (VDF/CTFE) | Curie Temperature (°C) | Melting Temperature (°C) |

| 94/6 | 120 | 160 |

| 88/12 | 100 | 155 |

| 83/17 | 75 | 150 |

| 75/25 | 40 | 145 |

This table presents illustrative data on how the monomer ratio affects the thermal properties of VDF-CTFE copolymers. Actual values may vary based on specific synthesis conditions.

As the CTFE content increases, a decrease in both the Curie temperature (the temperature at which the material loses its ferroelectric properties) and the melting temperature is generally observed. This is attributed to the disruption of the crystalline domains of the polyvinylidene fluoride (PVDF) segments by the larger CTFE units.

The crystal structure of PVDF can exist in several phases (α, β, γ, and δ), with the β-phase being responsible for its strong piezoelectric and ferroelectric properties. The incorporation of CTFE into the polymer chain can promote the formation of the all-trans (TTTT) conformation, which is characteristic of the β-phase. This is a key reason for the enhanced ferroelectric and piezoelectric response in these copolymers compared to VDF homopolymers.

The dynamics of the polymer chains, including segmental motions and relaxations, are also significantly affected by the presence of CTFE. The bulky chlorine atom hinders chain mobility, which can influence the glass transition temperature and the dielectric properties of the copolymer.

Influence of Monomer Ratio on Copolymer Properties

Copolymerization with Ethylene (B1197577) to Form Ethylene-Chlorotrifluoroethylene (ECTFE)

Ethylene-chlorotrifluoroethylene (ECTFE) is a semi-crystalline fluoropolymer that offers a unique balance of properties, including excellent chemical resistance, good mechanical strength, and high-temperature performance. It is synthesized by the copolymerization of ethylene and this compound.

ECTFE's outstanding chemical and thermal stability makes it an excellent material for membrane applications, particularly in harsh chemical environments and at elevated temperatures. The preparation of ECTFE membranes often involves the thermally induced phase separation (TIPS) method.

The TIPS process typically involves the following steps:

Dissolution: The ECTFE polymer is dissolved in a suitable solvent at a high temperature to form a homogeneous solution.

Casting: The hot polymer solution is cast onto a support to form a thin film of a specific thickness.

Phase Separation: The cast film is then cooled in a controlled manner. As the temperature decreases, the polymer solution becomes thermodynamically unstable, leading to phase separation into a polymer-rich phase and a polymer-lean phase.

Solidification: The polymer-rich phase solidifies, forming the porous structure of the membrane.

Solvent Extraction: The solvent is removed from the membrane pores, typically by extraction with a non-solvent.

Drying: The final membrane is dried to remove any residual solvent and non-solvent.

The morphology and properties of the resulting ECTFE membrane, such as pore size, porosity, and permeability, can be precisely controlled by adjusting various parameters in the TIPS process. These parameters include the polymer concentration, the type of solvent, the cooling rate, and the casting thickness.

| Parameter | Effect on Membrane Structure |

| Polymer Concentration | Higher concentration generally leads to a denser structure with smaller pores. |

| Cooling Rate | A faster cooling rate tends to produce smaller pores and a more isotropic structure. |

| Solvent Type | The choice of solvent affects the thermodynamics of the phase separation process and thus the final membrane morphology. |

This table illustrates the general influence of key parameters on the structure of ECTFE membranes prepared by the TIPS method.

Environmental Considerations in ECTFE Membrane Preparation

The fabrication of ethylene-chlorotrifluoroethylene (ECTFE) membranes, a copolymer of ethylene and CTFE, traditionally involves high temperatures and potentially toxic diluents, raising environmental concerns. mdpi.comresearchgate.net ECTFE's insolubility in common solvents at room temperature necessitates the use of the thermally induced phase separation (TIPS) method for membrane preparation. mdpi.comnih.gov This process involves dissolving the polymer in a diluent at temperatures often exceeding its melting point, which can lead to diluent volatilization and degradation, posing risks to both the environment and researchers. mdpi.comresearchgate.net

In response, a significant research focus has been the identification and use of "green" solvents to make the manufacturing process more sustainable. mdpi.comencyclopedia.pub These environmentally friendly diluents are sought to replace traditional, often toxic, solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and various phthalates. encyclopedia.pubdiva-portal.orgresearchgate.net The use of toxic solvents is a primary contributor to the environmental impact of membrane production. diva-portal.org

Several greener alternatives have been successfully employed in the preparation of ECTFE membranes:

Glycerol Triacetate (GTA) : Used as a non-toxic solvent to produce asymmetric sponge-like microporous ECTFE membranes. researchgate.netnih.gov

Acetyl Tributyl Citrate (ATBC) : An environmentally friendly diluent used to prepare ECTFE membranes with high hydrophobicity and good mechanical strength. researchgate.netmostwiedzy.pl

Trioctyl Trimellitate (TOTM) : A green diluent that can produce membranes with a bi-continuous structure. mdpi.comnih.gov

Triglyceride Diacetate (TEGDA) : Used in a binary system with TOTM as a green diluent for ECTFE membrane fabrication. mdpi.comresearchgate.net

The transition to these green solvents is a critical step toward developing more environmentally benign and sustainable methods for ECTFE membrane production. mdpi.comencyclopedia.pub

Copolymerization with Vinyl Ethers

The radical copolymerization of the electron-deficient this compound (CTFE) with electron-rich vinyl ethers (VEs) is a well-established method for producing alternating copolymers. rsc.orgsmolecule.com These copolymers, often referred to as FEVE (fluoroethylene-vinyl ether), are valued for their solubility and use in high-performance coatings. polito.itcjps.org

Formation of Alternating Copolymers

The significant difference in electronic properties between CTFE and VEs strongly favors the formation of copolymers with a highly alternating structure. rsc.orgsmolecule.com This tendency has been confirmed through various analytical techniques, including NMR spectroscopy and elemental analysis. rsc.orgrsc.org The reactivity ratios for these copolymerization systems show that CTFE is generally less reactive than the vinyl ether comonomer, which drives the alternating sequence. smolecule.comagc.com

Recent advancements have demonstrated the synthesis of these alternating copolymers under milder conditions. A photoorganocatalyzed reversible-deactivation radical alternating copolymerization method allows for the reaction to proceed at room temperature and ambient pressure, a significant departure from traditional methods requiring high pressure and temperature. nih.gov

Functionalization of Poly(CTFE-alt-VE) Copolymers

A key advantage of copolymerizing CTFE with vinyl ethers is the ability to introduce a wide array of functional groups into the resulting polymer. rsc.orgrsc.org By synthesizing novel vinyl ether monomers bearing various functional moieties, it is possible to create functional poly(CTFE-alt-VE) copolymers. rsc.orgrsc.org

This has been achieved with vinyl ethers containing:

Halogenomethyl groups

Amino groups

Carbonate side-groups

Oligo(ethylene oxide) chains

Oligo(fluoroether) chains

The radical copolymerization of these functional VEs with CTFE yields alternating copolymers with pendant functional groups. rsc.orgrsc.org These functionalized polymers can be obtained in good yields (32–81%) and exhibit decomposition temperatures (at 10% weight loss) ranging from 214 to 324 °C. rsc.org This approach allows for the creation of fluoropolymers with tailored properties for specific applications. nih.gov

Copolymerization with Vinyl Acetate (B1210297), Butyl Acrylate (B77674), and Acrylic Acid

This compound has been successfully copolymerized with a variety of other monomers, including vinyl acetate (VAc), n-butyl acrylate (BA), and acrylic acid (AA), often in multi-component systems to create waterborne fluoropolymers. nih.govmdpi.com This strategy aims to combine the desirable properties of fluoropolymers, such as weatherability, with the characteristics of other monomers to create versatile materials for coatings and other applications. mdpi.comutoronto.ca

One-step semi-continuous seed emulsion polymerization has been used to synthesize waterborne fluoropolymer emulsions from CTFE, VAc, BA, Veova 10, and AA. nih.gov In other research, CTFE has been copolymerized with VAc in supercritical carbon dioxide, a surfactant-free method that yields copolymers with high molar masses. utoronto.ca The reactivity ratios in this system (rCTFE = 0.014, rVAc = 0.44) indicate that VAc is more reactive than CTFE. utoronto.ca The resulting P(CTFE-co-VAc) copolymers exhibit glass transition temperatures (Tg) between 42 and 53 °C. utoronto.ca

Copolymerization with Vinylidene Chloride (VDC)

The copolymerization of this compound with vinylidene chloride (VDC) allows for the synthesis of copolymers with tunable thermal and mechanical properties. smolecule.comresearchgate.netrsc.org

Synthesis of Poly(CTFE-co-VDC) Copolymers

Poly(CTFE-co-VDC) copolymers can be synthesized via radical polymerization using different techniques, including surfactant-free emulsion polymerization and solution polymerization. researchgate.netrsc.orgrsc.org The emulsion process can yield high molecular weight copolymers with yields up to 75 wt%. researchgate.netrsc.org Solution polymerization, on the other hand, produces lower molecular weight copolymers that are soluble enough for detailed characterization. researchgate.netrsc.org

A range of statistical copolymers have been produced with VDC content varying from 3 to 38 mol%. smolecule.comresearchgate.netrsc.org In these copolymerizations, CTFE is consistently found to be the less reactive comonomer. researchgate.netrsc.org The thermal properties of the resulting copolymers are dependent on the VDC content. The glass transition temperature (Tg) ranges from 12 to 47 °C, and the melting temperature (Tm) falls between 162 and 220 °C. smolecule.comrsc.org The decomposition temperature tends to decrease as the amount of VDC in the copolymer increases. researchgate.netrsc.org

Microstructural Characterization of Poly(CTFE-co-VDC)

The radical copolymerization of this compound (CTFE) with vinylidene chloride (VDC) has been a subject of investigation to create copolymers with potentially synergistic properties, given that poly(this compound) (PCTFE) is a high-cost material. rsc.org The microstructure of these copolymers, which is crucial for understanding their properties, has been analyzed in detail. rsc.orgrsc.org

Copolymers of CTFE and VDC have been synthesized through processes like surfactant-free emulsion polymerization, which yields high molecular weight copolymers, and solution polymerization, which produces lower molecular weight, more soluble copolymers suitable for detailed characterization. rsc.orgrsc.org The composition of these statistical poly(CTFE-co-VDC) copolymers can be varied, with reported VDC content ranging from 3 to 38 mol%. rsc.org

The thermal properties of poly(CTFE-co-VDC) are directly influenced by its microstructure. The decomposition temperature at a 10% weight loss (T¹⁰%d) has been observed to range from 333°C to 400°C under air. rsc.org A general trend shows that the thermal stability decreases as the amount of VDC in the copolymer increases, which is attributed to the higher number of C-H bonds that are more susceptible to breaking. rsc.org The glass transition temperature (Tg) and melting temperature (Tm) have been reported to be in the ranges of 12°C to 47°C and 162°C to 220°C, respectively. rsc.org

Table 1: Thermal Properties of Poly(CTFE-co-VDC) Copolymers

| Property | Range |

| Decomposition Temperature (T¹⁰%d) | 333 - 400 °C |

| Glass Transition Temperature (Tg) | 12 - 47 °C |

| Melting Temperature (Tm) | 162 - 220 °C |

This table summarizes the range of thermal properties observed for poly(CTFE-co-VDC) copolymers, as influenced by their microstructure.

Block Copolymer Synthesis by Iodine Transfer Polymerization

Iodine Transfer Polymerization (ITP) has emerged as a significant method for the synthesis of well-defined block copolymers based on this compound (CTFE). nih.govfigshare.comwipo.int This controlled radical polymerization technique allows for the creation of macromolecules with complex architectures and predetermined molecular weights. sigmaaldrich.com The process has been successfully used to produce original CTFE-based block copolymers with molecular weights ranging from 2,500 to 40,000 g/mol . nih.govfigshare.com These copolymers also exhibit high thermal stabilities, with decomposition temperatures around 380°C. nih.govfigshare.com

The synthesis via ITP is a two-step process. google.com In the first step, a fluoromonomer is reacted with a halogenated chain transfer agent in the presence of a radical initiator to form a macro-initiator. google.com This macro-initiator is then used in the second step to initiate the polymerization of CTFE, resulting in the formation of a block copolymer. google.com

Role of Chain Transfer Agents (CTAs) in Controlled Polymerization

Chain transfer agents (CTAs) are crucial in controlled polymerization reactions like Iodine Transfer Polymerization (ITP) for regulating the molecular weight of the resulting polymer. google.comjustia.com In the context of synthesizing CTFE-based block copolymers, halogenated chain transfer agents are commonly employed. google.com These agents typically have the formula X—Y or Y—X—Y, where X can be a hydrocarbon, hydrofluorocarbon, hydrochlorofluorocarbon, or fluorocarbon, and Y is iodine or bromine. google.com

The amount of the CTA added to the polymerization reaction is a critical parameter that influences the final molecular weight of the polymer. google.com Generally, the concentration of the halogenated CTA ranges from about 0.05 to 5 weight percent, and more specifically from 0.1 to 2 weight percent, based on the total weight of the comonomers. google.com The choice of CTA and its concentration allows for the synthesis of polymers with a narrow molecular weight distribution, which often leads to improved physical properties. justia.com

In ITP, the CTA not only controls the molecular weight but also introduces a reactive terminal group (an iodine atom) to the polymer chain. justia.com This terminal iodine atom on the initial polymer block, referred to as a macro-CTA or macro-initiator, can be reactivated to initiate the polymerization of a second monomer, in this case, CTFE, to form a block copolymer. nih.govfigshare.comgoogle.com This sequential process is fundamental to building the block copolymer architecture. acs.org

Table 2: Exemplary Halogenated Chain Transfer Agents in CTFE Polymerization

| Chain Transfer Agent |

| C₆F₁₃I |

| IC₄F₈I |

| IC₆F₁₂I |

This table lists examples of halogenated chain transfer agents used in the iodine transfer polymerization of this compound. google.com

Synthesis of Hard-Soft-Hard Triblock Thermoplastic Elastomers

The synthesis of hard-soft-hard triblock thermoplastic elastomers is a key application of the principles of controlled polymerization. acs.org These materials combine the properties of rigid, crystalline "hard" segments with flexible, amorphous "soft" segments, resulting in materials that are both strong and elastic. redalyc.org

In the context of CTFE-based polymers, a common strategy involves the synthesis of a soft telechelic diiodide block first. acs.org For instance, a copolymer of vinylidene fluoride (VDF) and CTFE can form an elastomeric block with a low glass transition temperature. acs.org This diiodo-functional soft block then acts as a macro-initiator for the polymerization of monomers that form hard segments. acs.orgacs.org

An example of this is the reinitiation of the radical copolymerization of ethylene and CTFE from the soft α,ω-diiodide macro-initiator. acs.org This process leads to the formation of hard-soft-hard triblock thermoplastic elastomers. acs.org The hard blocks in this case are composed of poly(ethylene-alt-CTFE) copolymers, which have high melting points, for example, 247°C. acs.org This high melting point provides the physical cross-linking that gives the material its thermoplastic nature, while the low glass transition temperature of the soft block imparts flexibility. redalyc.org

The resulting triblock copolymers exhibit properties characteristic of thermoplastic elastomers: they behave like a vulcanized rubber at service temperatures but can be processed like thermoplastics at elevated temperatures. redalyc.orgresearchgate.net This is because the hard segments form physical cross-links that are reversible upon heating. redalyc.org

Advanced Characterization Techniques for Polychlorotrifluoroethylene and Its Copolymers

Spectroscopic Analysis

Spectroscopic techniques are fundamental in analyzing the molecular structure and composition of PCTFE and its derivatives.

Raman and Infrared Vibrational Spectroscopy of Polychlorotrifluoroethylene Homologs

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for probing the molecular structure of polythis compound (PCTFE) homologs. researchgate.netsbq.org.br These methods provide a "fingerprint" of the molecule by detecting the vibrations of its chemical bonds. mdpi.com

Raman and IR spectroscopy are complementary, governed by different selection rules. edinst.com A vibration is Raman active if it causes a change in the polarizability of the molecule, while an IR active vibration must result in a change in the dipole moment. edinst.com This means that some vibrations may be visible in one spectrum but not the other, and using both techniques provides a more complete picture of the molecular structure. sbq.org.bredinst.com

In the analysis of PCTFE homologs, researchers have made tentative assignments of vibrational bands by comparing the spectra to those of polytetrafluoroethylene, its oligomers, and the this compound monomer. researchgate.netsbq.org.br For low molecular weight PCTFE homologs in a liquid or grease state, polarized Raman bands are consistently observed at specific wavenumbers, which are assigned to totally symmetric vibrational modes. researchgate.netsbq.org.br The infrared spectra of these homologs also show similarities. researchgate.net

When comparing the spectra of PCTFE in its liquid and solid states, small shifts in some bands are observed. researchgate.netsbq.org.br These shifts are attributed to conformational differences in the polymer chain between the two phases. researchgate.netsbq.org.br Despite minor variations in crystallinity, different solid PCTFE samples exhibit similar vibrational spectra. sbq.org.br

Table 1: Polarized Raman Bands for Low Molecular Weight PCTFE Homologs (Liquid/Grease State)

| Wavenumber (cm⁻¹) | Assignment |

| 389 | Totally symmetric vibrational mode |

| 448 | Totally symmetric vibrational mode |

| 495 | Totally symmetric vibrational mode |

| 666 | Totally symmetric vibrational mode |

| 1124 | Totally symmetric vibrational mode |

Data sourced from multiple studies. researchgate.netsbq.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of fluoropolymers like polythis compound (PCTFE). acs.orgrsc.org In particular, 19F NMR is highly effective for characterizing changes in the polymer chain structure. researchgate.net The analysis of homo- and heteronuclear coupling constants (JF,F, JH,H, and JF,H) provides detailed structural information. acs.org However, the resolution of NMR spectra for fluoropolymers can be complicated by the presence of a mixture of reaction products with varying chain lengths and end groups in raw synthetic samples. acs.org

Solid-state 19F magic angle spinning (MAS) NMR spectroscopy is employed to investigate the conformation and molecular mobility of PCTFE. nih.gov Techniques such as dipolar-filter and T1ρ-filter allow for the selective observation of amorphous and crystalline domains, respectively. nih.gov Temperature-dependent studies reveal that segmental motion in the amorphous domain becomes significant above approximately 80°C, which is considerably higher than the glass transition temperature (Tg) of 52°C. nih.gov Vigorous molecular motions in the crystalline domain are observed above 120°C, a temperature much lower than the melting point of 212°C. nih.gov

For copolymers, such as those of this compound (CTFE) and ethyl vinyl ether (EVE), multinuclear NMR (13C, 1H, and 19F) is used for a full structural interpretation. acs.orgacs.org The spectra of these copolymers often exhibit broad signals due to the overlapping chemical shifts of a complex mixture of diastereomerically related compounds. acs.orgacs.org

The presence of chiral centers in polymers like PCTFE copolymers leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. acs.orgtau.ac.il A molecule with 'n' chiral centers can have 2^n possible configurations. tau.ac.il These different spatial arrangements of atoms result in distinct signals in NMR spectra.

In the case of poly(CTFE-co-EVE) copolymers, the complexity of the NMR spectra is rationalized by considering a mixture of diastereomerically related compounds. acs.orgacs.org Density functional theory (DFT) computational studies of isotropic magnetic shieldings support the assignment of experimental chemical shifts to two diastereomeric sets of resonances. acs.orgacs.org This indicates that the primary cause of spectral complexity is the inversion of chiral centers, rather than spin-spin J coupling interactions. acs.orgacs.org Chiral inversion is the process where a chiral molecule converts to its mirror-image enantiomer. wikipedia.org This phenomenon can be influenced by factors such as solvents, light, and temperature. wikipedia.org The study of these diastereomeric relationships through techniques like 1H-19F HMQC and 19F homonuclear J-resolved 2D experiments allows for the discrimination between different diastereoisomers and a more detailed understanding of the polymer's stereochemistry. acs.org

Gas Chromatography with Electron Capture Detection (GC-ECD) for Metabolite Analysis

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive analytical technique used for detecting trace amounts of electronegative compounds, particularly those containing halogens. measurlabs.comscioninstruments.com This makes it a valuable tool for the analysis of potential metabolites of this compound. The ECD operates by using a radioactive source (typically Nickel-63) to emit beta particles, which ionize a carrier gas and create a steady electrical current. scioninstruments.comchromatographyonline.com When electronegative analytes pass through the detector, they capture electrons, causing a decrease in the current that is measured as a signal. measurlabs.comscioninstruments.com

The high sensitivity of GC-ECD makes it suitable for environmental and biological sample analysis, where metabolites may be present at very low concentrations. measurlabs.comchromatographyonline.com For instance, it has been successfully used to quantify chlorinated compounds like DDT and its metabolites in biological samples down to the nanogram per gram level. nih.gov The selectivity of the ECD for halogenated compounds is a significant advantage in complex matrices. scioninstruments.com

While GC-ECD is a powerful quantitative tool, the calibration process can be simplified. nih.gov In some applications, a single chlorine calibration curve can be used for the quantification of related chlorinated compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Confirmation

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust analytical method used to identify and quantify volatile and semi-volatile organic compounds. nih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. forensicrti.org In the context of this compound, GC/MS is crucial for confirming the identity of potential metabolites.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated into its individual components within a capillary column. forensicrti.org These separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.govforensicrti.org The resulting mass spectrum, a unique fragmentation pattern for each compound, acts as a "chemical fingerprint," allowing for definitive identification by comparing it to spectral libraries. frontiersin.org

GC/MS can be operated in different modes, such as full-scan, where all ions are detected, or selected ion monitoring (SIM), where only specific ions are monitored, providing enhanced sensitivity for targeted compounds. forensicrti.org For complex samples, comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed to significantly enhance resolution and sensitivity, allowing for the detection of a greater number of compounds. ucdavis.edu This technique has been shown to be effective in identifying a wide range of metabolites in biological samples. ucdavis.edu The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of metabolites. frontiersin.org

Thermal Analysis

Thermal analysis techniques are essential for characterizing the thermal properties and stability of polythis compound (PCTFE). These methods measure the physical and chemical properties of a material as a function of temperature.

Studies on the thermal properties of PCTFE have been conducted over a wide temperature range, from as low as 2.5 K up to 620 K. nih.gov Techniques such as automated adiabatic calorimetry and differential scanning calorimetry (DSC) are employed to measure heat capacity and observe thermal transitions. nih.gov

The crystallinity of PCTFE, which can be varied significantly through different thermal treatments, has a notable effect on its thermal properties. nih.govresearchgate.net Samples with crystallinities ranging from approximately 10% to 90% have been studied. nih.govresearchgate.net In samples with crystallinity greater than 40%, small heat capacity discontinuities are observed between 320 K and 350 K. nih.gov This phenomenon is indicative of a glass-like relaxation. nih.gov

The thermal conductivity of PCTFE has been measured at very low temperatures (between 1°K and 4.5°K) and, unlike other polymers such as polyethylene (B3416737) and nylon, it varies more linearly with temperature in this range. aip.org The specific heat in this low-temperature region is proportional to T³. aip.org

When subjected to high temperatures, PCTFE undergoes thermal degradation. In a vacuum, pyrolysis of PCTFE results in the volatilization of the material, with the primary product being the this compound monomer. nist.gov In a nitrogen atmosphere, decomposition products include –CF=CF₂, CF₂=CFCl, and CF₂=CCl₂ when temperatures exceed 310°C.

Table 2: Thermal Properties of Polythis compound (PCTFE)

| Property | Value/Observation | Temperature Range | Technique |

| Glass Transition Temperature (Tg) | 71–99°C | - | - |

| Melting Point (Tm) | 211–216°C | - | - |

| Thermal Stability | Up to 250°C | - | - |

| Glass-like Relaxation | 320–350 K | 320–350 K | Adiabatic Calorimetry/DSC |

| Heat Capacity Discontinuities | Observed in samples with >40% crystallinity | 320–350 K | Adiabatic Calorimetry/DSC |

| Thermal Decomposition (in N₂) | Begins >310°C, yields –CF=CF₂, CF₂=CFCl, CF₂=CCl₂ | >310°C | - |

| Pyrolysis (in vacuum) | Yields ~26-27% monomer | - | Mass Spectrometry |

Data compiled from various sources. nih.govnist.gov

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystallinity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymers, including Polythis compound (PCTFE). eag.comresearchgate.net It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions. netzsch.comhu-berlin.de

For PCTFE, a semi-crystalline polymer, DSC is instrumental in identifying its glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The glass transition is a reversible transition in amorphous regions of a polymer from a hard, glassy state to a softer, rubbery state. hu-berlin.de While dilatometric studies have suggested a glass transition for PCTFE near 325 K, its detection by DSC can be complex. nih.govresearchgate.net In highly crystalline PCTFE, the glass transition may appear as small heat capacity discontinuities between 320 K and 350 K. nih.gov For quenched, low-crystallinity samples, a more significant heat capacity discontinuity of over 15% can be observed. nih.gov

The degree of crystallinity, which can range from approximately 10% to 90% in PCTFE depending on the thermal history, significantly influences its properties. nih.govresearchgate.net DSC allows for the quantification of crystallinity by measuring the enthalpy of melting (ΔHm). researchgate.net The percentage of crystallinity (Xc) is calculated using the following formula:

Xc = (ΔH_m / ΔH_m^0) x 100%

Interactive Data Table: Thermal Properties of PCTFE and its Blends from DSC Analysis

| Sample | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Crystallinity (Xc) (%) |

|---|---|---|---|

| Neat PCTFE | 218 | 195 | 55 |

| PCTFE + 2% FCO | 216 | 192 | 51 |

| PCTFE + 4% FCO | 214 | 190 | 48 |

| PCTFE + 6% FCO | 213 | 188 | 46 |

| PCTFE + 8% FCO | 212 | 186 | 45 |

| PCTFE + 10% FCO | 211 | 185 | 44 |

This table is based on data presented in the study by Shen et al. and demonstrates the effect of FCO content on the thermal properties of PCTFE.

Thermogravimetric Analysis for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a valuable tool for assessing the thermal stability and degradation kinetics of polymers like PCTFE. lpdlabservices.co.uk The thermal decomposition parameters obtained from TGA, such as the activation energy of degradation, can be used to predict the material's lifetime. tainstruments.comlpdlabservices.co.uk

The degradation of fluoropolymers like PCTFE can be studied using isoconversional methods, which analyze the degradation kinetics without assuming a specific reaction model. researchgate.netnih.gov For PCTFE, the degradation process can often be treated as a first-order kinetic process, especially in the main stage of decomposition. nih.gov Studies have investigated the thermal degradation of PCTFE and its copolymers, noting that the introduction of other monomers, such as vinylidene chloride (VDC), can influence thermal stability. researchgate.net Copolymers of CTFE and VDC have shown decomposition temperatures (at 10% weight loss) ranging from 333 °C to 400 °C under air, with a general trend of decreasing thermal stability as the VDC content increases. researchgate.net This is attributed to the higher number of C-H bonds, which are more susceptible to breaking. researchgate.net